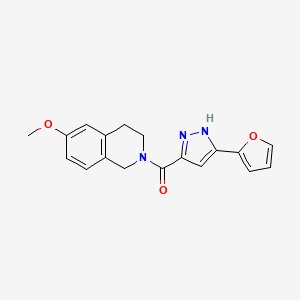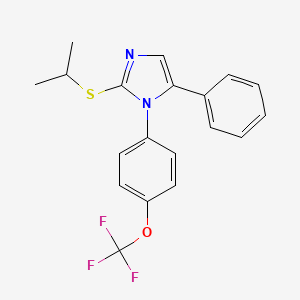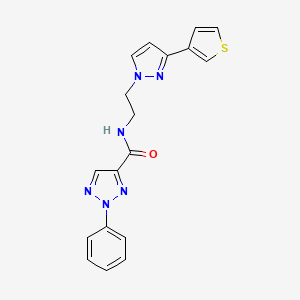
2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a unique and complex chemical compound known for its potential applications across various fields of scientific research. This compound combines multiple functional groups, providing a platform for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multistep process. It generally starts with the synthesis of the 1H-pyrazole ring, followed by the introduction of the thiophene group. The triazole ring is then constructed using 1,3-dipolar cycloaddition reactions involving azides and alkynes. Finally, the carboxamide group is introduced through amidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to enhance yield and purity. This may involve adjustments in reaction temperature, solvent choice, and catalyst selection to streamline the process while maintaining safety and environmental standards.
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : It can undergo oxidation reactions to form corresponding oxides.
Reduction: : Reduction reactions can modify specific functional groups to their reduced forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, allowing the modification of the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: : Include halogenating agents like bromine or chlorinating agents for electrophilic substitutions.
Major Products Formed
The major products of these reactions vary based on the specific reagents and conditions used. Oxidation reactions generally yield oxide derivatives, while reduction reactions produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable tool in organic synthesis.
Biology
In biological research, 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is studied for its potential bioactivity. It may interact with specific biological targets, leading to the development of new pharmaceuticals or bioactive agents.
Medicine
In medicine, this compound is of interest for its potential therapeutic effects. It might serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its interaction with biological pathways can provide insights into disease mechanisms and treatment strategies.
Industry
Industrially, the compound's chemical reactivity makes it useful for producing specialty chemicals or materials. Its role in the synthesis of other compounds can support various industrial processes, including the manufacture of polymers, dyes, and other advanced materials.
作用机制
The compound's effects are exerted through its interaction with molecular targets within biological systems. This typically involves binding to specific proteins or enzymes, leading to changes in their activity. The precise pathways and targets can vary, but the compound's structure suggests potential interactions with receptors or enzymes involved in key biological processes.
相似化合物的比较
Similar Compounds
2-phenyl-1H-1,2,3-triazole-4-carboxamide
N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenyl-1,2,3-triazole-4-carboxamide
3-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethyl)-thiophene
Uniqueness
Compared to similar compounds, 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. This structural complexity provides a broader range of reactivity and potential biological activity, making it a versatile and valuable compound for research and industrial applications. The inclusion of the thiophene group, in particular, adds to its distinctiveness, offering unique electronic and steric properties that enhance its utility in various applications.
属性
IUPAC Name |
2-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c25-18(17-12-20-24(22-17)15-4-2-1-3-5-15)19-8-10-23-9-6-16(21-23)14-7-11-26-13-14/h1-7,9,11-13H,8,10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNBMOHGEUQCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
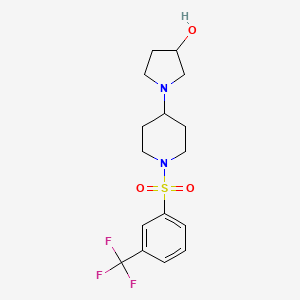
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2578251.png)
![1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2578253.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)
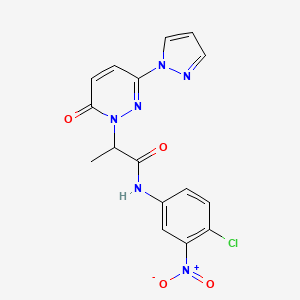
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2578256.png)
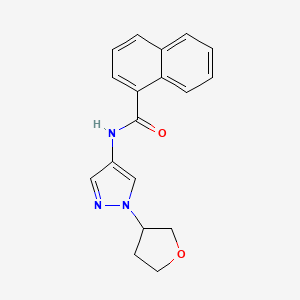
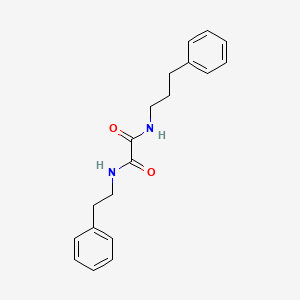
![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide](/img/structure/B2578262.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)
![N5-(3-chloro-4-methoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2578269.png)
